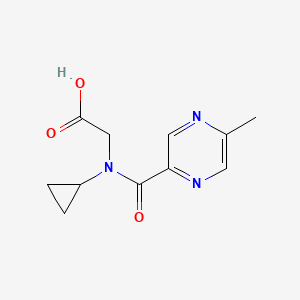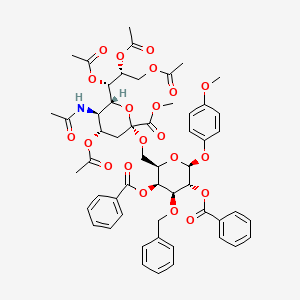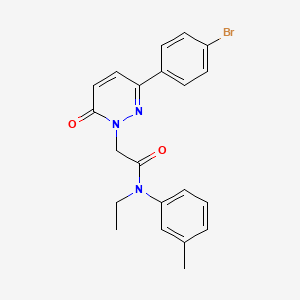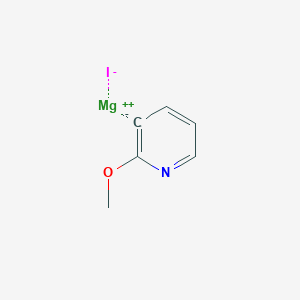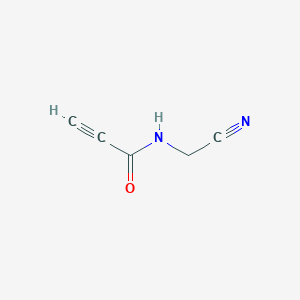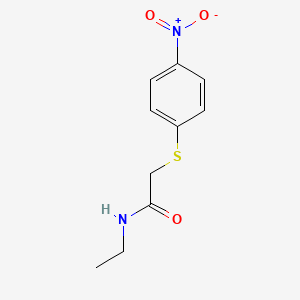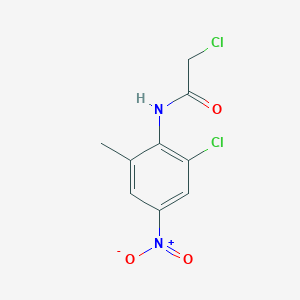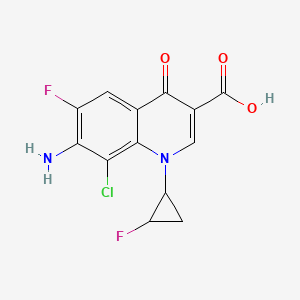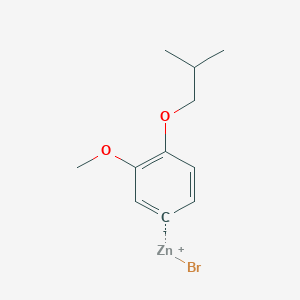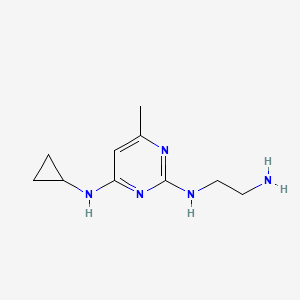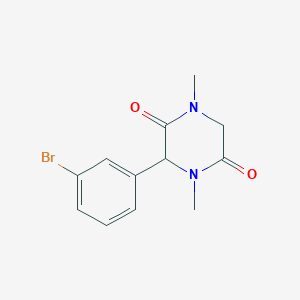
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with two methyl groups at positions 1 and 4, and two carbonyl groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione typically involves a multi-step process One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position This is followed by the formation of the piperazine ring through cyclization reactions involving appropriate amine and carbonyl-containing reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The bromophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione: Similar structure but with the bromine atom at the 4-position.
3-(3-Chlorophenyl)-1,4-dimethylpiperazine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1,4-Dimethylpiperazine-2,5-dione: Lacks the bromophenyl group.
Uniqueness
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to the presence of the bromophenyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity. The combination of the piperazine ring and the bromophenyl group provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-14-7-10(16)15(2)11(12(14)17)8-4-3-5-9(13)6-8/h3-6,11H,7H2,1-2H3 |
Clé InChI |
JSHQCFBACHWBED-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N(C(C1=O)C2=CC(=CC=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
